5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride
Overview
Description
5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride: is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5-position and a methoxyphenyl group at the 2-position of the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyridine and 4-methoxyphenylboronic acid.
Suzuki-Miyaura Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Hydrochloride Formation: The final step involves the conversion of the resulting product to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: It is used as a building block in the synthesis of novel organic molecules with potential pharmaceutical and agrochemical properties.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine:
Drug Discovery: It serves as a precursor in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Agrochemicals: The compound is used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluoro-4-iodo-5-methylpyridine
- 5-Bromo-2-cyano-3-fluoropyridine
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness:
- Structural Features: The presence of both a fluorine atom and a methoxyphenyl group in the pyridine ring makes 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride unique compared to other fluorinated pyridines.
- Reactivity: Its unique structure imparts distinct reactivity patterns, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12;/h2-8H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHJBKBFHLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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